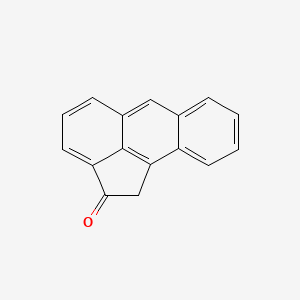

Aceanthrylen-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90047-29-3 |

|---|---|

Molecular Formula |

C16H10O |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

1H-aceanthrylen-2-one |

InChI |

InChI=1S/C16H10O/c17-15-9-14-12-6-2-1-4-10(12)8-11-5-3-7-13(15)16(11)14/h1-8H,9H2 |

InChI Key |

JQCHXLYXNJKVFH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C3C(=CC4=CC=CC=C24)C=CC=C3C1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Aceanthrylen 2 1h One and Its Analogues

Total Synthesis Approaches to the Aceanthrylen-2(1H)-one Core

The construction of the fundamental this compound skeleton, a polycyclic aromatic ketone, is an area of active research. Total synthesis strategies focus on the efficient assembly of the fused tetracyclic ring system. This endeavor has led to the exploration of various synthetic disconnections and the application of powerful cyclization and annulation reactions. The target molecule is noted as an intermediate in the synthesis of more complex polycyclic aromatic systems. usbio.netpharmaffiliates.com

Transition Metal-Catalyzed Cyclizations and Annulations

Transition-metal catalysis offers a powerful toolkit for the synthesis of complex aromatic systems under relatively mild conditions. sioc-journal.cn Catalysts based on palladium, gold, rhodium, and copper have been instrumental in forging the intricate carbon-carbon bonds required for polycyclic frameworks. frontiersin.orgnih.gov

Palladium-catalyzed reactions, for instance, have been used to synthesize substituted anthracenes via sp³ C-H arylation and electrophilic aromatic cyclization, starting from materials like o-tolualdehydes and aryl iodides. frontiersin.org Another strategy involves the gold-catalyzed cyclization of o-alkynyldiarylmethanes to access the anthracene (B1667546) scaffold. frontiersin.org Cobalt has also been employed in the cyclooligomerization of acetylenes to build related structures like anthraquinones. osti.gov These precedents suggest that a transition-metal-catalyzed approach could be devised for the this compound core, likely involving the annulation of a five-membered ring onto a pre-existing naphthalene (B1677914) or phenanthrene (B1679779) derivative. For example, a palladium-catalyzed intramolecular C-H activation/cyclization of a suitably substituted aryl-naphthalene precursor could provide a direct route to the target ketone.

Table 1: Overview of Transition Metal-Catalyzed Cyclization Strategies

| Catalyst System | Precursor Type | Reaction Type | Potential Application for this compound |

|---|---|---|---|

| Pd(OAc)₂ / K₂CO₃ | (Z,Z)-p-styrylstilbene derivatives | Intramolecular double-cyclization | Formation of the polycyclic backbone. frontiersin.org |

| Et₃PAuNTf₂ | o-alkynyldiarylmethanes | Electrophilic cyclization | Annulation of the final ring onto a diaryl precursor. frontiersin.org |

| Rh(III) / Cu(II) | Benzimidates and nitrosobenzenes | C-H activation / Cascade annulation | A strategy for C-H functionalization and ring formation. nih.gov |

| Cobalt complexes | Diynes and alkynes | [2+2+2] Cycloaddition | Assembly of the core ring system from acetylenic precursors. osti.gov |

Intramolecular Friedel-Crafts Acylations and Related Cyclodehydrations

The intramolecular Friedel-Crafts acylation is a classic and powerful method for forming cyclic ketones, including those embedded in polycyclic systems. sigmaaldrich.comorganic-chemistry.org The reaction involves the cyclization of an aromatic acyl chloride or carboxylic acid onto an appended aromatic ring, promoted by a Lewis acid or a strong Brønsted acid. masterorganicchemistry.com While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts. orgsyn.org Modern variations have employed alternative promoters such as hexafluoro-2-propanol (HFIP) or solid-supported superacids to facilitate the reaction under milder conditions. organic-chemistry.orgorgsyn.org

For the synthesis of this compound, this strategy would typically involve a precursor such as 2-(naphthalen-1-yl)phenylacetic acid or 1-(2-carboxymethylphenyl)naphthalene-2-carboxylic acid. Activation of the carboxylic acid to an acyl chloride, followed by treatment with a Lewis acid, would induce electrophilic attack on the adjacent aromatic ring to forge the new five-membered ketone ring. This approach is highly effective for the formation of five- and six-membered rings. masterorganicchemistry.com

Table 2: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation

| Catalyst / Promoter | Precursor Type | Conditions | Key Feature |

|---|---|---|---|

| AlCl₃, FeCl₃, SnCl₄ | Acyl chlorides, Anhydrides | Anhydrous solvent | Classic, strong Lewis acid catalysis. orgsyn.org |

| H₂SO₄, PPA | Carboxylic acids | Heating | Strong Brønsted acid-mediated cyclodehydration. |

| Hexafluoro-2-propanol (HFIP) | Acyl chlorides | Room Temperature | Mild, non-metallic promoter for efficient acylation. organic-chemistry.orgorgsyn.org |

| Cyanuric Chloride / AlCl₃ | Carboxylic acids | Mild conditions | In situ generation of the acylating agent. organic-chemistry.org |

Ring-Closing Reactions for Polycyclic Aromatic Systems

Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for the synthesis of unsaturated rings of various sizes, including those within polycyclic and heterocyclic structures. wikipedia.org A particularly relevant variant for ketone synthesis is the carbonyl-olefin metathesis reaction. Recent advancements have demonstrated that iron(III) catalysts, such as FeCl₃, can efficiently promote the ring-closing metathesis of substrates containing both a carbonyl group and an olefin. nih.govacs.org

This transformation is proposed to proceed through the formation of an intermediate oxetane, which then undergoes a retro-[2+2] cycloaddition to yield the final unsaturated carbocycle. nih.govmdpi.com This method is characterized by its operational simplicity and the use of an environmentally benign and earth-abundant metal catalyst. acs.org To construct the this compound core, a precursor such as a 1-acyl-2-alkenyl-naphthalene could be subjected to iron(III)-catalyzed RCM to form the five-membered ketone ring in a single step. The reaction is compatible with both ketones and aldehydes. mdpi.com

Elbs Reaction Variants for Anthracene Ketone Synthesis

The Elbs reaction is a classical method for synthesizing condensed polyaromatic systems through the pyrolysis of an ortho-methyl or ortho-methylene substituted diaryl ketone. wiley.comwikipedia.org The reaction is typically carried out at very high temperatures (400-450 °C), often without a solvent or catalyst, and proceeds via cyclodehydration. acs.org While it has been a cornerstone for producing anthracene and its derivatives, the harsh conditions can lead to side reactions and the elimination of substituents, sometimes complicating purification. researchgate.netwikipedia.org

The mechanism is complex, with proposed pathways involving initial heat-induced cyclization followed by a hydride shift and dehydration. wikipedia.org For the synthesis of this compound, a variant of the Elbs reaction could be envisioned starting from a precursor like 1-(2-methylbenzoyl)naphthalene. Pyrolysis would induce cyclization and dehydration to form the target polycyclic ketone. Despite its limitations, the Elbs reaction remains a conceptually straightforward, albeit forceful, method for creating fused aromatic rings from readily available starting materials. wikipedia.org

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) represent a highly efficient approach to chemical synthesis, where three or more reactants are combined in a single operation to form a complex product. tandfonline.com This strategy aligns with the principles of green chemistry by minimizing solvent waste, purification steps, and reaction time. researchgate.net While many MCRs have been developed for the synthesis of complex heterocycles researchgate.nettandfonline.commdpi.com, the development of such strategies for carbocyclic polyaromatic ketones is less common.

However, the principles of MCRs could be applied to construct the this compound framework. A hypothetical three-component reaction might involve a naphthalene derivative, an aldehyde, and a component that provides the carbonyl carbon and adjacent methylene (B1212753) group. Such a reaction, if developed, would offer a highly convergent and atom-economical route to the target structure and its analogues. researchgate.net For example, strategies have been developed for the one-pot, four-component synthesis of polyhydroquinolines, demonstrating the power of MCRs in building complex ring systems. researchgate.net

Synthetic Routes to Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound can be achieved through two primary strategies: incorporating functional groups into the starting materials prior to cyclization or by direct functionalization of the pre-formed aceanthrylene (B1216281) core.

Direct modification of the ketone is a common approach. For instance, the ketone carbonyl group can undergo condensation reactions with various nucleophiles. The reaction of aceanthrenequinone, a related diketone, with aroyl hydrazines has been shown to produce hydrazone derivatives. epa.hu Similarly, reaction with amines can form imino derivatives. epa.hu These reactions provide a direct handle for introducing diverse functionality at the 2-position of the aceanthrylene core.

Another modern and powerful strategy is the direct C–H functionalization of the aromatic backbone. This approach avoids the need for pre-functionalized starting materials and allows for late-stage modification of the core structure. While specific examples on the aceanthrylene system are not widely reported, methods for the direct C–H functionalization of other polycyclic systems, such as quinoxalin-2(1H)-ones, have been developed using techniques like visible-light photoredox catalysis. mdpi.com These methods enable the introduction of alkyl, aryl, and other groups onto the aromatic rings with high precision. Applying these principles would allow for the synthesis of a library of functionalized this compound derivatives for various applications.

Table 3: Selected Methods for the Synthesis of Functionalized Derivatives

| Reaction Type | Reagents | Position of Functionalization | Key Feature |

|---|---|---|---|

| Hydrazone Formation | Aroyl hydrazines | C=O at position 2 | Condensation reaction to introduce N-containing side chains. epa.hu |

| Imine Formation | Primary amines (e.g., 1-amino-3-(N,N-dimethylamino)propane) | C=O at position 2 | Forms a C=N bond, useful for further elaboration. epa.hu |

| C-H Functionalization (Hypothetical) | Perfluoroalkyl iodides, visible light, photoredox catalyst | Aromatic C-H bonds | Direct, late-stage introduction of functional groups onto the aromatic rings. mdpi.com |

| Multi-component Reaction | Aldehydes, malononitrile, etc. | Varies based on MCR | Builds functionalized ring systems in a single step. rsc.org |

Regioselective Functionalization Techniques

Regioselective functionalization is a critical strategy for modifying the aceanthrylene scaffold at specific positions, which is essential for tuning its electronic and physical properties. While the direct functionalization of this compound is not extensively detailed, principles from related aromatic systems, particularly naphthalenes and other heterocycles, provide a framework for potential synthetic routes. nih.gov The challenge lies in controlling the reaction at a specific carbon atom among many with similar reactivity. sigmaaldrich.com

Strategies for achieving regioselectivity often rely on directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond. nih.gov For instance, in naphthalene derivatives, various directing groups have been used to functionalize every possible position. nih.gov Similarly, the functionalization of indole (B1671886) systems can be directed to unusual positions by employing a removable carboxyl group. nih.gov The palladium-catalyzed vinylation of indole-3-carboxylic acids, for example, proceeds through C-H functionalization at the C2 position, followed by decarboxylation. nih.gov Another approach involves the concept of a "directed metalation-group dance," which has been used for the controlled, iterative functionalization of the 7-azaindole (B17877) scaffold. nih.gov

These methodologies highlight the potential for developing highly controlled syntheses of this compound derivatives. By installing a suitable directing group onto the aceanthrylene core, it would be theoretically possible to guide transition metal catalysts to achieve site-selective C-H functionalization, such as arylation, alkenylation, or halogenation. nih.govscielo.br

C-H Activation Methodologies

Carbon-hydrogen (C-H) activation is a powerful and atom-economical strategy for creating new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. sigmaaldrich.compkusz.edu.cnnih.gov This approach has seen tremendous growth, with applications in the synthesis of complex molecules. nih.gov The direct functionalization of arenes via C-H activation can be guided by directing groups that coordinate to a transition metal catalyst, bringing it into proximity with the target C-H bond. scielo.br

In the context of the aceanthrylene framework, C-H activation provides a direct route to substituted analogues. For example, palladium-catalyzed methods have been developed for the formation of aceanthrylenes. researchgate.net One specific application involves the synthesis of 2-(pyrrolidin-1-yl)aceanthrylen-1(2H)-one through a C-H activation pathway. scribd.com The use of versatile directing groups, such as a triazene (B1217601) group, has been shown to facilitate the oxidative coupling of arenes with olefins. pkusz.edu.cn This directing group can later be removed or converted into other functionalities, adding to the synthetic utility of the method. pkusz.edu.cn

Transition-metal-catalyzed C-H functionalization is broadly applicable, using metals like palladium, rhodium, iridium, and more recently, earth-abundant metals like manganese. scielo.brsemanticscholar.org These reactions can introduce a wide range of functional groups, including aryl, alkenyl, and alkyl moieties. scielo.br

| Methodology | Catalyst/Reagent | Substrate Type | Outcome | Reference(s) |

| Direct Arylation | Palladium (Pd) | Aromatic compounds | C-C bond formation | researchgate.net |

| Oxidative Olefination | Rhodium (Rh) / Triazene DG | Arenes / Acrylates | C-H activation/olefination | pkusz.edu.cn |

| C-H Alkenylation | Manganese (Mn) | 2-Arylindazoles / Alkynes | E-selective C-C bond formation | semanticscholar.org |

| C-H Acylation | Palladium (Pd) | Quinoxaline-2(1H)-ones | Regioselective C-C bond formation | rsc.org |

| C-H Hydroxyalkylation | Electrocatalysis | Quinoxalin-2(1H)-ones / Aldehydes | C3-hydroxyalkylation | rsc.org |

This table summarizes various C-H activation methodologies applied to aromatic and heterocyclic systems, illustrating techniques potentially applicable to the this compound scaffold.

Incorporation of Heteroatoms into the this compound Scaffold

Introducing heteroatoms such as nitrogen, oxygen, sulfur, or phosphorus into the carbon-rich framework of aceanthrylene can significantly alter its properties, leading to new materials for electronics or ligands for transition metals. acs.orgrsc.org Several strategies have been developed to synthesize heteroatom-containing aceanthrylene analogues.

Nitrogen can be incorporated through condensation reactions. For example, aceanthrenequinone, a precursor to the aceanthrylene system, reacts with aromatic diamines to form aceanthryleno[1,2-b]pyrazine derivatives. acs.orgepa.hu Similarly, condensation of aceanthrenequinone with aroyl hydrazines yields hydrazone derivatives. epa.hu A double head-to-tail direct arylation has been used to create an aza-analog of dihydrocyclopenta[hi]aceanthrylene, which exhibits intriguing antiaromatic properties. researchgate.net

Phosphorus has also been successfully integrated into polycyclic aromatic scaffolds. rsc.org Treating a benzo[a]aceanthrylene-derived phosphine (B1218219) oxide with triflic anhydride (B1165640) (Tf₂O) leads to the formation of a cyclic phosphonium (B103445) salt, embedding the phosphorus cation directly into the π-conjugated system. rsc.org This method is versatile and compatible with both electron-rich and electron-neutral aromatics. rsc.org

| Heteroatom | Synthetic Method | Precursor | Product | Reference(s) |

| Nitrogen | Condensation | Aceanthrenequinone | Aceanthryleno[1,2-b]pyrazine | acs.orgepa.hu |

| Nitrogen | Direct Arylation | Imidazo[1,2-a]pyridine | Aza-dihydrocyclopenta[hi]aceanthrylene | researchgate.net |

| Phosphorus | Cyclization with Tf₂O | Benzo[a]aceanthrylene phosphine oxide | Cyclic phosphonium salt | rsc.org |

This table showcases methods for incorporating nitrogen and phosphorus heteroatoms into the aceanthrylene ring system.

Synthesis of Spiro-Substituted Derivatives

Spiro-substituted compounds, which feature a single atom as the junction of two rings, are important structural motifs in natural products and synthetic chemistry. beilstein-journals.org A key synthetic route to aceanthrylene derivatives involves the rearrangement of spiro[anthracene-9(10H),1'-cyclopropan]-10-ones. oup.com

These spiro compounds can undergo different reactions depending on the conditions. Under thermal conditions, phenyl-substituted spiro[anthracene-9(10H),1'-cyclopropan]-10-ones rearrange with ring expansion to yield aceanthrylen-6(2H)-ones. oup.com In contrast, under acidic conditions, these spiro compounds undergo cyclopropane (B1198618) ring-opening. The reaction proceeds from the more substituted side of the cyclopropane ring for substituents like methyl, phenyl, chloro, and bromo. oup.com These reactions provide a pathway from spiro-anthrone precursors to functionalized anthracene derivatives and aceanthrylene-based ring systems. oup.com

| Spiro Precursor | Conditions | Major Product Type | Key Transformation | Reference(s) |

| Phenyl-substituted spiro[anthracene-9(10H),1'-cyclopropan]-10-one | Thermal | Aceanthrylen-6(2H)-one | Ring expansion | oup.com |

| 2'-Substituted spiro[anthracene-9(10H),1'-cyclopropan]-10-one | Acidic (H₂SO₄/Ac₂O) | Substituted anthracene | Ring opening | oup.com |

This table outlines the transformation of spiro-anthrone precursors into aceanthrylene derivatives and other related products.

Stereoselective Synthesis Strategies for Chiral this compound Analogues

The development of stereoselective methods for synthesizing chiral molecules is a major goal in organic chemistry, particularly for applications in pharmacology and materials science. While specific strategies for the stereoselective synthesis of chiral this compound analogues are not widely reported, the principles of asymmetric synthesis can be applied. advatechgroup.com

Chirality can be introduced into the aceanthrylene scaffold through several conceptual approaches. One possibility is the creation of helical chirality, which arises from the non-planar, screw-shaped geometry of a molecule. A helically chiral 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye fused with an aceanthrylene unit has been synthesized, demonstrating that the rigid, polycyclic framework of aceanthrylene can support this type of chirality. ncl.ac.uk

Another approach would involve the asymmetric synthesis of chiral side chains that are subsequently attached to the aceanthrylene core. General methods exist for the high-yielding, one-pot synthesis of chiral α-substituted acrylates, which are valuable building blocks for pharmaceuticals and natural products. rsc.org Such chiral precursors could potentially be integrated into the this compound structure. The synthesis of chiral analogues of this compound remains an area with significant potential for future research.

Sustainable Synthesis Approaches for this compound

Modern synthetic chemistry places a strong emphasis on developing sustainable processes that minimize waste, reduce energy consumption, and use environmentally benign materials. encyclopedia.pub This involves the use of green solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.net

Deep Eutectic Solvents (DES) have emerged as a promising class of green solvents and catalysts for organic synthesis. magtech.com.cnmdpi.com A DES is a mixture of two or more components, typically a hydrogen bond acceptor (HBA) like a quaternary ammonium (B1175870) salt (e.g., choline (B1196258) chloride) and a hydrogen bond donor (HBD) like urea, glycerol, or a carboxylic acid. mdpi.comencyclopedia.pub This mixture has a melting point significantly lower than its individual components. mdpi.com

DES offer numerous advantages over traditional volatile organic compounds (VOCs); they are generally non-volatile, non-flammable, biodegradable, non-toxic, and inexpensive. magtech.com.cnnih.gov Furthermore, the components are often derived from renewable sources. mdpi.com Various methods exist for their synthesis, including simple heating and stirring, as well as more rapid ultrasound- and microwave-assisted methods. researchgate.net Mechanochemical synthesis via twin screw extrusion has also been shown to be a highly efficient, continuous flow method for producing high-purity DES. rsc.org

In many reactions, DES can act as both the solvent and the catalyst, simplifying the reaction setup and workup. ua.esmdpi.com They have been successfully used in a variety of organic transformations, including the synthesis of heterocyclic compounds like 3,4-dihydropyrimidin-2(1H)-ones (via the Biginelli reaction) and 2-mercaptoquinazolin-4(3H)-ones. nih.govmdpi.com The dual role of DES as a solvent and catalyst, combined with their recyclability, makes them an ideal medium for developing sustainable synthetic protocols. nih.govrsc.org Although the specific application of DES to the synthesis of this compound has not been reported, their proven efficacy in other condensation and multicomponent reactions suggests they hold great potential for this purpose. magtech.com.cnmdpi.com

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Common Name/Type | Reference(s) |

| Choline Chloride | Urea | 1:2 | Reline / Type III | rsc.orgmdpi.com |

| Choline Chloride | Ethylene Glycol | 1:2 | Ethaline / Type III | ua.es |

| Choline Chloride | Glycerol | 1:2 | Glyceline / Type III | mdpi.com |

| Choline Chloride | Malonic Acid | 1:1 | Type III | - |

| ZnCl₂ | Urea | 1:3.5 | Type I | - |

This table lists examples of common Deep Eutectic Solvents and their components.

Catalyst Reuse and Recovery in this compound Synthesis

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry, with a significant emphasis on the ability to recover and reuse expensive catalysts. While specific research on catalyst recycling in the synthesis of this compound is not extensively documented in publicly available literature, the principles of catalyst reuse are broadly applicable. The synthesis of structurally similar polycyclic aromatic hydrocarbons, such as fluoranthene (B47539) derivatives, provides valuable insights into the strategies that can be employed for this compound and its analogues.

The synthesis of complex aromatic systems often relies on transition-metal catalysis, particularly with palladium-based catalysts. acs.org Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the valuable metal. nih.gov To overcome these challenges, significant research has focused on the development of heterogeneous catalysts, which exist in a different phase from the reactants and products, allowing for easier separation and recycling. wikipedia.org

A notable example in the synthesis of a related class of compounds, fluoranthenes, involves a tandem Suzuki-Miyaura and intramolecular C-H arylation reaction. acs.org This process can be effectively carried out using both homogeneous and heterogeneous catalytic systems. For the heterogeneous approach, a reduced graphene oxide (rGO)-supported copper-palladium (CuPd) nanocatalyst has been shown to be highly effective and, crucially, reusable. acs.orgbilkent.edu.tr

The recovery of such a nanocatalyst is typically straightforward. After the reaction is complete, the reaction mixture can be transferred to a centrifuge tube, often diluted with a suitable solvent like ethyl acetate (B1210297) to reduce viscosity. Centrifugation then forces the solid catalyst to pellet at the bottom of the tube. The supernatant solution containing the product can be decanted, and the catalyst washed multiple times with solvents such as ethyl acetate, ethanol, and acetone (B3395972) to remove any residual impurities. After drying, the recovered catalyst can be used in subsequent reaction cycles. acs.org

Research Findings on Catalyst Reusability

The reusability of the rGO-CuPd nanocatalyst in the synthesis of a fluoranthene derivative is summarized in the table below. The data illustrates that the catalyst maintains a high level of activity over at least three cycles. acs.org

| Catalyst Cycle | Yield of 8-Fluorofluoranthene (%) |

| 1 | 71 |

| 2 | 68 |

| 3 | 63 |

This table is interactive. Click on the headers to sort the data.

The slight decrease in yield over successive cycles is a common observation in catalyst recycling and can be attributed to factors such as mechanical loss of the catalyst during recovery, leaching of the metal from the support, or deactivation of catalytic sites. mdpi.com Despite this gradual decrease, the ability to reuse the catalyst multiple times represents a significant advancement towards more economical and environmentally benign synthetic routes for polycyclic aromatic compounds. The principles demonstrated in the synthesis of fluoranthenes are directly applicable to the development of advanced synthetic methodologies for this compound and its analogues, highlighting a promising area for future research.

Sophisticated Spectroscopic Characterization and Structural Elucidation of Aceanthrylen 2 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Advanced 1H and 13C NMR Techniques for Structural Confirmation

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the molecular structure of Aceanthrylen-2(1H)-one. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. researchgate.netmasterorganicchemistry.com

In a typical ¹H NMR spectrum of a related aceanthrylene (B1216281) derivative, signals can be observed across a range of chemical shifts (δ), indicating the presence of aromatic, vinylic, and aliphatic protons. rsc.org For instance, aromatic protons generally resonate in the downfield region (typically δ 7.0-9.0 ppm), a characteristic feature of polycyclic aromatic systems. The integration of these signals provides the relative number of protons in each unique environment. masterorganicchemistry.com

The ¹³C NMR spectrum complements the ¹H data by detailing the carbon framework. The carbonyl carbon (C=O) of the ketone group in this compound is expected to appear at a significantly downfield chemical shift, often in the range of δ 180-220 ppm. awi.dehmdb.ca The sp²-hybridized carbons of the aromatic rings would also be found in the downfield region, typically between δ 120-150 ppm, while any sp³-hybridized carbons would appear further upfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | 120 - 150 |

| Methylene (B1212753) Protons (adjacent to C=O) | 2.5 - 3.5 | 30 - 50 |

| Methylene Protons (aliphatic) | 1.5 - 2.5 | 20 - 40 |

Note: These are general ranges and can be influenced by the specific substitution pattern and solvent.

Two-Dimensional NMR Experiments for Connectivity and Stereochemistry

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle. dokumen.pub Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing atomic connectivity. walisongo.ac.iducl.ac.uk

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgmagritek.com Cross-peaks in a COSY spectrum reveal which protons are neighbors, allowing for the tracing of proton spin systems throughout the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). hmdb.cacolumbia.edu This is instrumental in assigning specific proton resonances to their corresponding carbon atoms in the skeleton. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds (²JCH and ³JCH). libretexts.org This is particularly powerful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), which are not observed in an HSQC spectrum. columbia.edulibretexts.org By observing correlations from protons to distant carbons, the complete carbon framework can be pieced together.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. mdpi.comchromatographyonline.com Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically < 5 ppm error), which allows for the confident determination of the molecular formula. chromatographyonline.com

For this compound, HRMS would provide the exact mass of the molecular ion, confirming its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. nih.gov In-source fragmentation or tandem mass spectrometry (MS/MS) experiments can be performed to break the molecule into smaller, charged fragments. nih.govnih.gov The analysis of these fragment ions helps to identify key structural motifs and confirm the connectivity of different parts of the molecule as deduced from NMR data.

Table 2: HRMS Data for a Hypothetical this compound Derivative

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Proposed Formula |

|---|---|---|---|---|

| [M+H]⁺ | 219.0804 | 219.0801 | -1.37 | C₁₆H₁₁O |

Note: This is an illustrative example. Actual values would depend on the specific compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. spectroscopyonline.com This peak is typically observed in the region of 1650-1750 cm⁻¹. The exact position of this band can give clues about the electronic environment of the carbonyl group, such as conjugation with adjacent double bonds. spectroscopyonline.com Other characteristic bands would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C-C stretching vibrations within the aromatic framework (around 1400-1600 cm⁻¹). spectroscopyonline.com

Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipoles lead to intense IR bands, changes in polarizability during a vibration result in strong Raman signals. Therefore, the C=C bonds of the polycyclic aromatic system, which might show weaker IR signals, could be prominent in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group/Vibration | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | 1680 - 1720 (Strong) | Variable |

| Aromatic C-H Stretch | 3000 - 3100 (Medium) | Strong |

| Aromatic C=C Stretch | 1400 - 1600 (Variable) | Strong |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule and is highly sensitive to the extent of conjugation. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The extensive π-conjugated system of this compound is expected to give rise to strong absorptions in the UV-Vis region. chemrxiv.org The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. researchgate.net The position of the longest wavelength absorption maximum (λ_max) is a key indicator of the extent of the conjugated system; a more extended system generally leads to a bathochromic (red) shift to longer wavelengths. masterorganicchemistry.com The presence of the carbonyl group can also introduce n → π* transitions, which are typically weaker in intensity and may appear at longer wavelengths than some of the π → π* transitions. masterorganicchemistry.com The fine structure of the absorption bands can also provide insights into the rigidity and planarity of the molecule. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Fluorescence Spectroscopy for Photophysical Properties and Excited State Dynamics

Fluorescence spectroscopy is a pivotal technique for investigating the photophysical properties of this compound, providing insights into its electronic transitions, excited-state energy levels, and deactivation pathways. The fluorescence characteristics of polycyclic aromatic ketones are intricately linked to their molecular structure, particularly the extent of π-conjugation and the nature of any substituents.

The fluorescence of polycyclic aromatic ketones (PAKs) is generally weak due to the forbidden nature of the nπ* transition. nii.ac.jp However, in certain environments or with specific structural modifications, significant fluorescence enhancement can be observed. nii.ac.jp For instance, studies on naphthanthrone, a five-ring polycyclic aromatic ketone, have shown that its fluorescence can be enhanced by over a hundredfold after irradiation in a degassed solution, a phenomenon attributed to the formation of strongly fluorescent associations between the excited solute and solvent molecules. nii.ac.jp This suggests that the excited state dynamics of this compound could also be highly sensitive to its environment.

In the case of a related cyclopenta[hi]aceanthrylene (CPA) derivative, spectroscopic studies revealed weak fluorescence, which is a common characteristic for many polycyclic aromatic hydrocarbons (PAHs). fau.deresearchgate.net The study of various anthracene (B1667546) derivatives has shown that their emission spectra typically fall within the blue to bluish-green region. mdpi.com The introduction of different functional groups can significantly alter the photophysical properties by modifying electronic characteristics and intermolecular or intramolecular interactions. mdpi.com For example, the presence of an electron-withdrawing aldehyde group can expand the conjugation system, leading to a lower HOMO-LUMO gap and a large Stokes shift, indicating a significant difference between the ground and excited state geometries. mdpi.com

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to complement experimental findings, providing calculations for vertical absorption and emission energies, geometries of emitting structures, and radiative lifetimes. ubbcluj.ro Such computational analyses on various PAHs have demonstrated that the choice of functional and basis set is crucial for accurately predicting excited-state properties. ubbcluj.rorsc.org

The photophysical properties of a representative aceanthrylene derivative are summarized in the table below, based on data for a cyclopenta[hi]aceanthrylene (CPA) derivative. researchgate.net

| Property | Value |

| Absorption Maxima (λ_abs) | Broad absorption across UV-vis |

| Emission Maximum (λ_em) | Weak fluorescence |

| HOMO-LUMO Gap | Small |

| Electron Affinity | Excellent electron-accepting capability |

This table is based on data for a cyclopenta[hi]aceanthrylene (CPA) derivative and is intended to be illustrative for this compound.

Transient Absorption Spectroscopy (TAS) for Excited State Characterization

Transient absorption spectroscopy (TAS) is an indispensable tool for elucidating the complex excited-state dynamics of this compound, allowing for the real-time observation of transient species such as singlet and triplet excited states, and any resulting photoproducts. nih.gov This technique involves exciting a sample with a short 'pump' pulse and monitoring the subsequent changes in absorbance using a 'probe' pulse at various time delays. nih.gov

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, TAS can reveal the pathways and timescales of processes like intersystem crossing (ISC), internal conversion (IC), and excited-state absorption (ESA). In a study of a cyclopenta[hi]aceanthrylene (CPA) derivative, TAS experiments successfully identified the formation of both singlet and triplet excited states. fau.deresearchgate.net Interestingly, the triplet excited state was only observed when a triplet sensitizer (B1316253) was used, indicating that direct ISC from the singlet excited state is not a dominant deactivation pathway under normal conditions for this specific derivative. fau.deresearchgate.net

The differential absorption spectra obtained from TAS experiments provide a wealth of information. Negative signals in the spectrum typically correspond to ground-state bleaching (GSB), where the pump pulse has depleted the ground-state population. rsc.org Positive signals arise from the absorption of the probe light by transient species formed after excitation. researchgate.netresearchgate.net By analyzing the evolution of these spectral features over time, the lifetimes of the excited states can be determined.

For example, in the TAS of a (TCBD–aniline)3-SubPc(tBuPhO) system, which contains polycyclic aromatic components, global analysis of the data allowed for the deconvolution of evolution-associated spectra and their corresponding time-dependent amplitudes, revealing the kinetics of formation and decay of different transient species. researchgate.net Similarly, studies on perylene-based PAHs have used TAS to show the formation of triplet states, which were found to inhibit amplified spontaneous emission (ASE). rsc.org

The excited-state dynamics of this compound are expected to be complex, involving competition between various radiative and non-radiative decay channels. TAS provides the means to unravel these intricate dynamics, offering insights into the lifetimes and characteristics of the transient states involved.

Solid-State Structural Characterization by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, data from closely related aceanthrylene derivatives provide valuable insights into the expected molecular geometry and intermolecular packing interactions.

For instance, the crystal structure of 1-Aceanthrylen-2-ylpyrene has been determined, offering a model for the aceanthrylene core. nih.gov The analysis of such structures reveals key parameters including bond lengths, bond angles, and torsion angles, which define the molecule's conformation. The planarity or contortion of the polycyclic aromatic system is a critical feature, as it influences the electronic properties and intermolecular interactions. researchgate.net

In the solid state, molecules of this compound would be expected to arrange in a specific packing motif, driven by non-covalent interactions such as π-π stacking and van der Waals forces. The nature of this packing can significantly affect the material's bulk properties, including its solubility and charge transport characteristics. nih.gov For example, the solid-state packing of some contorted aromatic compounds has been shown to influence their emission properties. researchgate.net

The crystallographic data for 1-Aceanthrylen-2-ylpyrene are presented below as a representative example. nih.gov

| Parameter | Value |

| Compound | 1-Aceanthrylen-2-ylpyrene |

| Formula | C₃₂H₁₈ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 30.4984 |

| b (Å) | 3.9613 |

| c (Å) | 16.2415 |

| α (°) | 90 |

| β (°) | 92.412 |

| γ (°) | 90 |

| Z | 4 |

This table presents crystallographic data for 1-Aceanthrylen-2-ylpyrene as a proxy for this compound. nih.gov

The detailed analysis of the crystal structure of related compounds can reveal the presence of specific intermolecular interactions, such as π-π stacking, which are crucial for understanding the electronic communication between molecules in the solid state. mdpi.com

Advanced Spectroscopic Techniques for Specialized Investigations

Mössbauer Spectroscopic Characterization for Metal-Containing Derivatives

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific atomic nuclei, most commonly ⁵⁷Fe. nih.gov While not applicable to the parent this compound, this technique would be invaluable for characterizing its metal-containing derivatives, particularly those incorporating iron. researchgate.net By analyzing the hyperfine interactions between the nucleus and its surrounding electrons, Mössbauer spectroscopy can provide detailed information on the oxidation state, spin state, and coordination geometry of the iron center. nih.govuj.edu.pl

In a hypothetical iron complex of this compound, the key parameters obtained from a Mössbauer spectrum would be the isomer shift (δ), the quadrupole splitting (ΔE_Q), and the magnetic hyperfine field (B).

Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and is therefore a reliable indicator of the iron's oxidation state (e.g., Fe²⁺ vs. Fe³⁺). illinois.edursc.org

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the symmetry of the coordination environment and the spin state of the iron ion. illinois.edu For example, high-spin Fe²⁺ complexes typically exhibit larger quadrupole splitting than low-spin Fe²⁺ complexes.

Magnetic Hyperfine Field (B): In magnetically ordered materials, the nuclear energy levels are split by a magnetic field, giving rise to a six-line spectrum from which the strength of the internal magnetic field can be determined.

The table below illustrates the kind of data that could be obtained from a Mössbauer study of a hypothetical iron-aceanthrylenone complex, with values based on known iron compounds. researchgate.net

| Parameter | Interpretation |

| Isomer Shift (δ) | Differentiates between Fe²⁺ and Fe³⁺ oxidation states. |

| Quadrupole Splitting (ΔE_Q) | Provides insight into the spin state (high-spin vs. low-spin) and the local symmetry of the iron site. |

| Hyperfine Field (B) | Indicates the presence and strength of magnetic ordering in the material. |

This table describes the potential information that could be derived from Mössbauer spectroscopy of a metal-containing derivative of this compound.

X-ray Absorption Spectroscopy (XAS) for Electronic and Structural Information

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information on both the electronic and local geometric structure around a selected atomic species. iaea.orgrsc.org For this compound and its derivatives, XAS could be used to probe the environment of the constituent elements, particularly if heteroatoms or metals are incorporated. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). iaea.org

XANES: The XANES region, which encompasses the absorption edge and the region just above it, is sensitive to the oxidation state and coordination geometry of the absorbing atom. iaea.orgnih.gov The precise energy of the absorption edge can be used to determine the formal oxidation state of the element. uj.edu.pl The features in the pre-edge region can provide information about the symmetry of the local environment and the availability of unoccupied electronic states. nih.gov For instance, in metal-containing derivatives, the intensity and shape of the pre-edge peaks can be indicative of the coordination number and geometry (e.g., tetrahedral vs. octahedral).

EXAFS: The EXAFS region consists of oscillations that extend several hundred eV above the absorption edge. iaea.orgnih.gov These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. ntnu.no Analysis of the EXAFS data can yield quantitative information about the local structure, including:

The identity and number of neighboring atoms (coordination number).

The precise distances to these neighboring atoms (bond lengths).

The degree of structural disorder (Debye-Waller factor).

While specific XAS data for this compound is not available, studies on other polycyclic aromatic hydrocarbons and their metal complexes demonstrate the utility of this technique. ntnu.noresearchgate.netresearchgate.net For example, XAS has been used to determine the speciation of metals like V, Ni, and Fe in petroleum cokes, which contain polycyclic aromatic structures. ntnu.no

The table below summarizes the structural and electronic information that could be obtained for this compound or its derivatives using XAS.

| XAS Region | Information Obtainable |

| XANES | Oxidation state, coordination geometry, electronic structure (unoccupied states). |

| EXAFS | Coordination number, bond distances to neighboring atoms, type of neighboring atoms, degree of local disorder. |

This table outlines the potential information that XAS could provide for this compound and its derivatives.

Reaction Mechanisms and Reactivity Studies of Aceanthrylen 2 1h One

Redox Chemistry and Electron Transfer Processes in Aceanthrylen-2(1H)-one Systems

The redox behavior of this compound is central to its chemical reactivity, involving the transfer of electrons to or from the molecule, often coupled with proton transfers. nih.gov These proton-coupled electron transfer (PCET) processes are fundamental in the reactions of many organic molecules, including ketones. nih.govfrontiersin.org The electrochemical properties are influenced by factors such as pH and the surrounding chemical environment. mdpi.commdpi.com The analysis of two-electron transfer reactions, known as the EE mechanism, is common for many aromatic species and is characterized by the difference in the formal potentials of the two successive electron transfers. um.es

A key feature of ketone chemistry is the formation of ketyl radicals through a single-electron reduction of the carbonyl group. wikipedia.orgrsc.org This process can be achieved using various methods, including chemical reduction with alkali metals (like sodium or potassium), radiation chemistry, or photochemical techniques. wikipedia.orgnih.gov The resulting ketyl radical, an anion radical with the formula R₂C⁻O•, is a versatile reactive intermediate. wikipedia.orgrsc.org

For this compound, single-electron transfer (SET) would generate a ketyl radical intermediate. This species is expected to be highly reactive. In the absence of other reagents, it could potentially dimerize, a process analogous to the pinacol (B44631) coupling reaction. wikipedia.org However, ketyl radicals are known to react rapidly with oxygen, which would likely regenerate the parent ketone, this compound. wikipedia.orgnih.gov The decay rates of ketyl radicals are typically fast, and in the presence of oxygen, the reaction is often diffusion-controlled. nih.gov The generation and subsequent reactions of ketyl radicals are pivotal in both synthetic applications and understanding degradation pathways, such as the photoyellowing of materials containing similar chromophores. nih.gov

Table 1: General Reactivity of Ketyl Radicals

| Reactant | Product(s) | Significance | Source(s) |

|---|---|---|---|

| Dimerization | Pinacol-type diol | C-C bond formation | wikipedia.org |

| Oxygen (O₂) | Parent Ketone | Regeneration of starting material | wikipedia.orgnih.gov |

Modern synthetic methods have enabled the generation of ketyl radicals under milder conditions using electrophotocatalysis. nih.gov This technique is particularly useful for the reduction of unactivated ketones, which typically have high reduction potentials. nih.gov Polycyclic aromatic hydrocarbons (PAHs) have been identified as a class of electrophotocatalysts that can promote the reduction of carbonyl compounds to generate ketyl radical intermediates for coupling reactions. nih.gov

Given that this compound is itself a polycyclic aromatic ketone, it could serve as a substrate in such a system. The process would involve single-electron transfer from an excited photocatalyst to the carbonyl group of this compound. This platform enables challenging intermolecular ketyl radical coupling reactions, such as ketone-olefin couplings, that are difficult to achieve with classical reductants. nih.gov This approach avoids deleterious pathways and over-reduction that can plague reactions using bulk reducing agents. nih.gov The development of such catalytic systems provides a blueprint for mechanistically diverse radical coupling reactions. nih.gov

Nucleophilic and Electrophilic Reactivity of the this compound Moiety

The reactivity of the this compound moiety is distinctly dichotomous, exhibiting both nucleophilic and electrophilic characteristics. The reactivity is often influenced by solvation, which can activate the electrophile or nucleophile. frontiersin.org

The primary electrophilic site is the carbonyl carbon. It is susceptible to attack by a wide range of nucleophiles. The reactivity towards nucleophiles can be quantified and compared using established scales. lmu.deuni-muenchen.de The addition of a nucleophile to the carbonyl group is a fundamental step in many organic transformations.

Conversely, the extended π-system of the aromatic rings allows for electrophilic aromatic substitution, although the electron-withdrawing nature of the carbonyl group would deactivate the rings towards this type of reaction and direct incoming electrophiles to specific positions. Alternatively, the molecule can undergo nucleophilic aromatic substitution (SNAᵣ), a reactivity pattern observed in other aromatic systems like 1,2-azaborines, which are isoelectronic with benzene (B151609) but show distinct reactivity. nih.gov The reaction of nucleophiles with electrophilic fluorinating agents, for instance, shows that soft, polarizable nucleophiles tend to react at one site (fluorine), while hard nucleophiles react at another (sulfur), demonstrating how the nature of the nucleophile dictates the reaction pathway. rsc.org This principle could apply to the different potential electrophilic sites within this compound.

Photochemical Reactivity and Transformations

The extended conjugation and presence of a carbonyl chromophore make this compound a prime candidate for photochemical transformations. Predicting the outcome of a photochemical reaction is complex, as it depends on the wavelength of light used, the solvent, and the presence of other species. nih.gov Irradiation can lead to various outcomes, including isomerization, cyclization, or dimerization. nsf.govmdpi.comscielo.org.mx

By analogy with other conjugated systems like chalcones and stilbene (B7821643) derivatives, UV irradiation of this compound could lead to E/Z isomerization if substituents were present on the enone double bond. mdpi.comscielo.org.mx Another potential photoreaction is intramolecular cyclization, a process seen in resveratrol (B1683913) analogs where the cis-isomer undergoes cyclization via a pathway not accessible to the trans-isomer. mdpi.com The use of flow photochemistry reactors can offer significant advantages over batch processes, providing better control over selectivity, productivity, and yields. mdpi.comnih.gov It is also conceivable that this compound could undergo [2+2] photocycloaddition reactions, either with itself or with other alkenes, a reaction well-established for enones. nsf.gov

Table 2: Potential Photochemical Reactions of this compound Analogs

| Reaction Type | Description | Potential Product | Source(s) |

|---|---|---|---|

| Photoisomerization | E/Z isomerization around a C=C double bond. | Configurational Isomer | mdpi.comscielo.org.mx |

| Photocyclization | Intramolecular ring formation. | Fused polycyclic system | mdpi.com |

Catalytic Transformations Involving this compound as a Substrate or Ligand

This compound can participate in catalytic transformations both as a substrate and, hypothetically, as a ligand. As a substrate, its C-H bonds and the enone moiety are potential sites for functionalization using transition metal catalysis. mdpi.com For example, palladium(II)-catalyzed C-H functionalization is a powerful tool for modifying complex molecules, where the choice of ligand is crucial for success. mdpi.com

The design of ligands for such transformations often relies on matching the ligand's electronic and steric properties to the substrate. mdpi.comnih.gov Non-covalent interactions between the ligand and the substrate can play a critical role in achieving high enantioselectivity. nih.govuwo.ca Given its structure, this compound could be a substrate for reactions like asymmetric hydrogenation or C-H activation, where a chiral catalyst would control the stereochemical outcome. uwo.ca

While less common for ketones themselves, the oxygen atom and the π-system of this compound could potentially coordinate to a metal center, allowing it to act as a ligand. The performance and selectivity of catalysts are highly dependent on the ligands attached to the metal center. nih.gov

Derivatization and Functionalization Strategies based on Core Reactivity

The core structure of this compound offers multiple avenues for derivatization to generate novel compounds with potentially new properties. These strategies leverage the inherent reactivity discussed in the previous sections.

A powerful strategy for functionalizing aromatic and heteroaromatic systems is regioselective C-H activation. diva-portal.orgnih.gov For instance, iridium-catalyzed C-H borylation can install versatile boronate esters at specific positions on an aromatic ring. nih.gov These borylated intermediates can then undergo a wide range of subsequent reactions, such as Suzuki-Miyaura cross-coupling, halogenation, or amination, to introduce diverse functional groups. nih.gov Applying this logic to this compound could provide systematic access to derivatives functionalized on the aromatic backbone. This approach expands the available methods beyond de novo synthesis, which is often more arduous. Other C-H functionalization methods, such as Rh(II)-catalyzed amination, could also be employed to install nitrogen-containing groups at allylic or benzylic positions. diva-portal.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Resveratrol |

| 1,2-azaborine |

| 2,1,3-benzothiadiazole |

| (E)-3,4,5-trimethoxy-δ-tocopherol-chalcone |

| (E)-3,4,5-trimethoxy-δ-tocopherol-retrochalcone |

Theoretical and Computational Chemistry of Aceanthrylen 2 1h One

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for unraveling the electronic structure of molecules like aceanthrylen-2(1H)-one. mpg.deresearchgate.net These methods are founded on solving the fundamental equations of quantum mechanics to determine the distribution of electrons within a molecule and the energies of its molecular orbitals. mdpi.com The accuracy of these calculations allows for reliable predictions of various molecular properties. rsc.orgplos.org

A key aspect of understanding a molecule's electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, reactivity, and optical properties. nankai.edu.cnlew.romasterorganicchemistry.com

Computational methods like DFT are widely used to calculate the energies of the HOMO and LUMO and thus determine the energy gap. lew.roresearchgate.net For instance, in a study of donor-acceptor compounds, the HOMO and LUMO energies were calculated using the B3LYP/6-31G(d)//AM1/AM1 level of theory. nankai.edu.cn The calculated HOMO-LUMO gaps were found to be in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn The distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to act as electron donors and acceptors, respectively. nankai.edu.cn

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Donor-Acceptor Compounds This table is illustrative and based on findings for similar donor-acceptor systems, as specific data for this compound was not available in the search results. The data demonstrates the principles of HOMO-LUMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1 | -5.25 | -1.83 | 3.42 |

| 2 | -4.98 | -2.48 | 2.50 |

| 3 | -5.73 | -2.94 | 2.79 |

| 4 | -5.31 | -2.80 | 2.51 |

Data sourced from similar donor-acceptor compound studies. nankai.edu.cn

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data. plos.orgresearchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the observed absorption bands. plos.orgrsc.org Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. researchgate.netavogadro.cc These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. chemrxiv.orgsemanticscholar.org Vibrational frequencies, corresponding to infrared (IR) spectra, can also be computed to identify the characteristic vibrational modes of the molecule. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Model Compound This table is a representative example of how computational data is compared with experimental findings. Specific data for this compound was not available.

| Spectroscopic Technique | Experimental Value | Calculated Value |

|---|---|---|

| UV-Vis (λmax, nm) | 327 | 325 |

| ¹H NMR (δ, ppm) | 8.30 | 8.25 |

| ¹³C NMR (δ, ppm) | 164.74 | 165.10 |

| IR (ν, cm⁻¹) | 1637 (C=N) | 1640 (C=N) |

Data based on a study of a Schiff base complex. plos.org

The electron density distribution, a fundamental property derived from quantum chemical calculations, reveals regions within a molecule that are electron-rich or electron-poor. wikipedia.orgnih.gov This information is crucial for predicting sites of electrophilic and nucleophilic attack, thereby providing insights into the molecule's chemical reactivity. mdpi.com The analysis of the electron density and its Laplacian can identify critical points that characterize the nature of chemical bonds. mdpi.com DFT methods have been shown to have challenges in accurately describing electron density in highly polarized and conjugated systems, highlighting the importance of selecting appropriate functionals for reliable predictions. mdpi.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the intricate details of chemical reaction mechanisms. nih.govmdpi.com By mapping the potential energy surface of a reaction, researchers can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states. escholarship.orgsmu.edu The characterization of transition state structures and their corresponding activation energies provides a quantitative understanding of reaction kinetics and selectivity. rsc.orgrsc.org DFT is a widely used method for these studies, offering a balance between computational cost and accuracy. nih.gov Such computational investigations can rationalize experimentally observed outcomes and even predict the feasibility of new reaction pathways. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. plos.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules and analyze their interactions with surrounding molecules, such as solvents or other solutes. nih.govnih.gov These simulations are particularly useful for understanding how intermolecular forces govern the structure and properties of materials in condensed phases. nih.govaps.org

Modeling of Intermolecular Interactions (e.g., π-π stacking) in Solid State and Solution

The arrangement of molecules in the solid state and in solution is dictated by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. mdpi.comnih.gov For aromatic systems like this compound, π-π stacking interactions are particularly significant. Computational modeling can quantify the strength and geometry of these interactions. mdpi.com Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.com This level of detail helps in understanding the driving forces behind crystal packing and the formation of molecular aggregates in solution.

Computational Design of Novel this compound Derivatives with Tuned Properties

The computational design of novel molecules represents a cornerstone of modern materials science and medicinal chemistry. nih.govmdpi.com By leveraging theoretical chemistry methods, researchers can predict the properties of yet-to-be-synthesized compounds, enabling a rational, targeted approach to developing materials with specific, tailored functionalities. mdpi.com This in silico approach significantly accelerates the discovery process, saving time and resources compared to purely experimental screening methods. mdpi.comugm.ac.id For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as this compound, computational techniques are invaluable for tuning their electronic and optical properties for applications in organic electronics. rsc.orgrsc.org

While extensive computational studies focusing specifically on the systematic design of this compound derivatives are not widely present in public literature, the established principles of computational chemistry provide a clear framework for how such a design process would be executed. The methodology is broadly applicable and has been successfully used for countless other organic systems, including those with similar structural motifs. rsc.orgpkusz.edu.cn

The core strategy involves the strategic introduction of functional groups onto the parent this compound scaffold. The nature and position of these substituents systematically alter the electronic structure of the molecule, thereby tuning its properties. The primary computational tool for this work is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govekb.eg

The Design Workflow:

Establishment of the Parent Structure: The geometry of the parent molecule, this compound, is optimized using DFT calculations to find its lowest energy conformation.

Selection of Substituents: A series of derivatives is created in silico by adding various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to different positions on the aromatic backbone.

Geometry Optimization: The geometry of each new derivative is fully optimized to find its most stable structure.

Calculation of Properties: Key electronic and optical properties are calculated for each optimized structure. These properties serve as descriptors to predict the material's ultimate performance.

Key Computational Descriptors for Property Tuning:

The tuning of a molecule's properties is primarily understood through the modulation of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy: Relates to the electron-donating ability of a molecule. Higher HOMO energy levels indicate a greater propensity to donate an electron.

LUMO Energy: Relates to the electron-accepting ability. Lower LUMO energy levels indicate a greater propensity to accept an electron.

HOMO-LUMO Gap (E_gap): This is the energy difference between the HOMO and LUMO. It is a critical parameter that correlates with the molecule's optical absorption properties and kinetic stability. A smaller gap generally leads to absorption at longer wavelengths (a red-shift) and increased reactivity. nih.gov

Illustrative Example of Property Tuning:

The following table provides an illustrative example of how different substituents would be expected to modulate the key electronic properties of this compound, based on well-established chemical principles observed in related systems. The positions for substitution would be carefully chosen to maximize electronic effects without introducing excessive steric hindrance.

Note: The following data is illustrative and designed to demonstrate the principles of computational design. The values are representative and based on general trends observed in computational studies of substituted aromatic compounds.

| Compound | Substituent (R) | Substituent Type | HOMO (eV) | LUMO (eV) | E_gap (eV) | Dipole Moment (D) |

|---|---|---|---|---|---|---|

| 1 | -H (Parent) | Neutral | -6.20 | -2.80 | 3.40 | 2.5 |

| 2 | -OCH₃ | Electron Donating (EDG) | -5.85 | -2.75 | 3.10 | 3.1 |

| 3 | -NH₂ | Strong EDG | -5.60 | -2.71 | 2.89 | 3.8 |

| 4 | -Cl | Weak Electron Withdrawing (EWG) | -6.35 | -2.95 | 3.40 | 1.9 |

| 5 | -CN | Electron Withdrawing (EWG) | -6.55 | -3.20 | 3.35 | 5.5 |

| 6 | -NO₂ | Strong EWG | -6.80 | -3.50 | 3.30 | 6.2 |

Interpretation of Research Findings:

The illustrative data demonstrates clear structure-property relationships that would be uncovered in a systematic computational study:

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups increase the electron density of the aromatic system. This primarily raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. pkusz.edu.cn The stronger the donor, the more pronounced the effect. This tuning is desirable for creating p-type organic semiconductors.

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) and nitro (-NO₂) groups pull electron density from the aromatic system. This has the primary effect of lowering the energy of both the HOMO and, more significantly, the LUMO. rsc.org This can enhance the electron-accepting properties of the molecule, a key feature for developing n-type and ambipolar organic semiconductors. rsc.org

Band Gap Engineering: By strategically combining EDGs and EWGs on the same molecule (a "push-pull" architecture), designers can finely tune the HOMO-LUMO gap. This allows for precise control over the color and absorption spectrum of the material, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

Through such computational design cycles, novel this compound derivatives can be rationally conceived to possess specific, optimized electronic properties, guiding synthetic chemists toward the most promising candidates for next-generation organic electronic materials.

Applications of Aceanthrylen 2 1h One in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

There is no available research data on the integration or application of Aceanthrylen-2(1H)-one in organic electronic and optoelectronic devices.

Integration into Organic Light-Emitting Diodes (OLEDs)

No studies have been found that report the use of this compound as a component in the emissive or charge-transport layers of Organic Light-Emitting Diodes (OLEDs).

Role in Organic Photovoltaic Cells (OPVs) and Organic Photoelectric Conversion Devices

There is no documented use of this compound as a donor or acceptor material in the active layer of Organic Photovoltaic Cells (OPVs) or in other organic photoelectric conversion devices.

Energy Storage Applications

No research has been published detailing the use of this compound in energy storage applications.

Electrode Materials for Organic Supercapacitors

There are no available studies on the application of this compound as an electrode material for organic supercapacitors. The potential of this compound to undergo reversible redox reactions suitable for charge storage has not been explored in the existing literature.

Functionalization for Specific Material Properties

While the functionalization of polycyclic aromatic compounds is a broad area of chemical research, no specific studies have been found that focus on the functionalization of this compound for the purpose of tailoring its properties for advanced materials science applications.

Self-Assembly and Supramolecular Structures

The self-assembly of organic molecules into well-defined supramolecular structures is a powerful bottom-up approach for the fabrication of functional materials. This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic interactions. For polycyclic aromatic ketones like this compound, π-π stacking interactions between the aromatic cores are expected to be a dominant driving force for self-assembly. The planar structure of the aceanthrylene (B1216281) moiety would facilitate close packing of the molecules, leading to the formation of ordered aggregates.

The presence of a ketone functional group introduces a polar site capable of participating in dipole-dipole interactions and potentially hydrogen bonding if suitable donor groups are present in the molecular environment or on derivatized this compound molecules. The interplay between these various non-covalent forces would dictate the final morphology of the self-assembled structures, which could range from one-dimensional fibers and ribbons to two-dimensional sheets.

While specific experimental data on the self-assembly of this compound is not available, studies on related anthracene (B1667546) derivatives demonstrate their propensity to form a variety of supramolecular assemblies with interesting photophysical and electronic properties.

Polymeric Materials Incorporating this compound Units

The incorporation of functional units like this compound into polymer chains can lead to materials with novel optical, electronic, and thermal properties. The aceanthrylene core, with its extended π-conjugation, suggests potential for creating materials with interesting photoluminescent or semiconducting characteristics.

There are several hypothetical strategies for incorporating this compound into polymers:

Chain-growth polymerization: Derivatives of this compound bearing a polymerizable group, such as a vinyl or acetylene moiety, could be synthesized and subsequently polymerized.

Step-growth polymerization: Bifunctional derivatives of this compound could be prepared to act as monomers in condensation polymerization reactions. For example, introducing reactive groups at different positions on the aceanthrylene skeleton would allow for the formation of polyesters, polyamides, or polyimides.

The properties of the resulting polymers would be highly dependent on the nature of the polymer backbone, the concentration of the this compound units, and their specific arrangement along the polymer chain (e.g., in the main chain or as pendant groups). Research on benzo[a]aceanthrylene derivatives for red-emitting electroluminescent materials highlights the potential of this class of compounds in organic electronics, suggesting that polymers incorporating these units could be valuable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Strategy | Required this compound Derivative | Potential Polymer Type |

| Chain-growth | Monofunctional with a polymerizable group (e.g., vinyl, acrylate) | Polyvinyls, Polyacrylates |

| Step-growth | Bifunctional with reactive groups (e.g., -OH, -COOH, -NH2) | Polyesters, Polyamides, Polyimides |

Exploration in Nanomaterials and MEMS Applications

The exploration of this compound in the fields of nanomaterials and Micro-Electro-Mechanical Systems (MEMS) is currently speculative due to the absence of direct research. However, based on the properties of related polycyclic aromatic hydrocarbons, some potential avenues of investigation can be proposed.

In nanomaterials science, this compound could potentially be used as a building block for the synthesis of organic nanoparticles or nanofibers through self-assembly processes. These nanostructures could exhibit unique optical and electronic properties due to quantum confinement effects and intermolecular interactions.

In the context of MEMS, organic materials are being explored for applications such as sensors, actuators, and coatings. The potential for this compound in this area would depend on its mechanical, thermal, and electronic properties, as well as its processability into thin films or other microscale structures. For instance, if thin films of a polymer incorporating this compound units exhibit piezoelectric or other responsive behaviors, they could be integrated into MEMS devices.

Further research is required to synthesize and characterize this compound and its derivatives to determine their suitability for these advanced applications.

Biocatalysis and Biotransformation of Polycyclic Ketones Including Aceanthrylen 2 1h One

Enzymatic Oxidation and Reduction of Aceanthrylen-2(1H)-one Analogues

The enzymatic modification of polycyclic ketones primarily involves oxidation and reduction reactions, yielding valuable chiral products such as esters, lactones, and alcohols. nih.govorganic-chemistry.org

Enzymatic Oxidation: The primary enzymatic route for the oxidation of ketones is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). organic-chemistry.orgacs.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting cyclic ketones into lactones and acyclic ketones into esters. organic-chemistry.orgwikipedia.org This transformation is highly valuable for producing complex molecular scaffolds. sigmaaldrich.commdpi.com BVMOs are flavin-dependent monooxygenases that utilize NADPH and molecular oxygen to perform this oxidation with high regio- and enantioselectivity, features that are difficult to achieve with chemical reagents. acs.orgacs.org The regioselectivity of the enzymatic Baeyer-Villiger reaction is determined by the enzyme's active site architecture, in contrast to the chemical reaction which is governed by the migratory aptitude of the ketone substituents. organic-chemistry.orgnrochemistry.com